molecular formula C11H13F2NO B4820594 N-butyl-3,5-difluorobenzamide

N-butyl-3,5-difluorobenzamide

Cat. No. B4820594
M. Wt: 213.22 g/mol
InChI Key: WDTSWIMCJYHEMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-3,5-difluorobenzamide, also known as BDF, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BDF is a member of the family of benzamide derivatives, which are widely used in the pharmaceutical industry for their various biological activities.

Mechanism of Action

The mechanism of action of N-butyl-3,5-difluorobenzamide is not fully understood. However, it is believed to exert its biological activities by inhibiting the activity of specific enzymes and signaling pathways in the cell. N-butyl-3,5-difluorobenzamide has been found to inhibit the activity of the enzyme HDAC6, which is involved in the regulation of gene expression. It has also been shown to inhibit the activation of NF-κB, a signaling pathway that plays a critical role in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
N-butyl-3,5-difluorobenzamide has been shown to exert various biochemical and physiological effects in the cell. It has been found to induce cell cycle arrest and apoptosis in cancer cells, which are mechanisms that are commonly targeted in cancer therapy. N-butyl-3,5-difluorobenzamide has also been found to reduce the production of inflammatory cytokines, which are involved in the development of inflammatory diseases. Furthermore, N-butyl-3,5-difluorobenzamide has been shown to improve glucose metabolism and insulin sensitivity, which makes it a potential candidate for the treatment of type 2 diabetes.

Advantages and Limitations for Lab Experiments

N-butyl-3,5-difluorobenzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has good stability under normal laboratory conditions. N-butyl-3,5-difluorobenzamide is also relatively inexpensive compared to other benzamide derivatives. However, N-butyl-3,5-difluorobenzamide has some limitations for use in lab experiments. It has low solubility in water, which can make it difficult to use in certain experimental setups. Furthermore, N-butyl-3,5-difluorobenzamide has not been extensively studied in vivo, which limits its potential applications in animal studies.

Future Directions

There are several future directions for the study of N-butyl-3,5-difluorobenzamide. One potential direction is to investigate the potential of N-butyl-3,5-difluorobenzamide as a therapeutic agent for the treatment of cancer and inflammatory diseases. Another direction is to study the mechanism of action of N-butyl-3,5-difluorobenzamide in more detail, in order to identify new targets for drug development. Furthermore, the development of new analogs of N-butyl-3,5-difluorobenzamide with improved properties such as solubility and bioavailability could lead to the development of more effective therapeutic agents.

Scientific Research Applications

N-butyl-3,5-difluorobenzamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. N-butyl-3,5-difluorobenzamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been found to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

N-butyl-3,5-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO/c1-2-3-4-14-11(15)8-5-9(12)7-10(13)6-8/h5-7H,2-4H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDTSWIMCJYHEMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC(=CC(=C1)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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